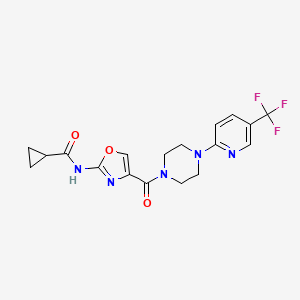

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

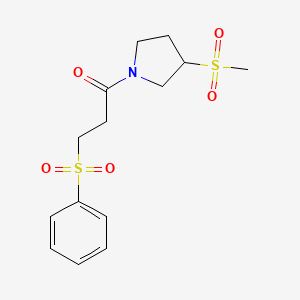

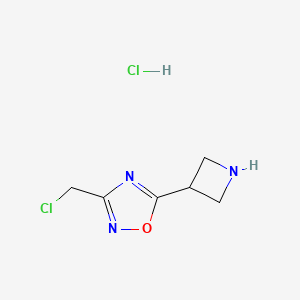

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F3N5O3 and its molecular weight is 409.369. The purity is usually 95%.

BenchChem offers high-quality N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Fibrosis Activity

This compound, due to its pyrimidine moiety, could potentially have anti-fibrosis activity . Pyrimidine derivatives have been found to present better anti-fibrotic activities than some known drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial activity . Although the specific antimicrobial activity of this compound is not mentioned, it’s plausible that it could have similar properties.

Antiviral Activity

Again, compounds with similar structures have shown antiviral activity . This suggests that this compound could potentially be used in antiviral research.

Antitumor Activity

Pyrimidine derivatives are known to exhibit antitumor activities . Therefore, this compound could potentially be used in cancer research or treatment.

Antifibrotic Compounds

Pyrimidine derivatives are also known as antifibrotic compounds . This compound could potentially be used in the treatment of fibrotic diseases.

Medicinal Chemistry

The construction of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry . This compound, with its complex structure, could be used in the synthesis of novel heterocyclic compounds.

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial PPTases, thereby affecting the viability and virulence of the bacteria .

Biochemical Pathways

The inhibition of PPTases by the compound affects the post-translational modification of proteins in bacteria . This disruption can attenuate the production of certain metabolites dependent on Sfp-PPTase . The exact biochemical pathways affected may vary depending on the specific bacteria and the presence of other PPTases .

Pharmacokinetics

The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . The in vitro absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo pharmacokinetic profiles of the compound, have been highlighted .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It has been found to show antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound .

Propriétés

IUPAC Name |

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N5O3/c19-18(20,21)12-3-4-14(22-9-12)25-5-7-26(8-6-25)16(28)13-10-29-17(23-13)24-15(27)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKAYYLICTGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)

![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)

![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)

![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)

methanone](/img/structure/B2961279.png)

![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)